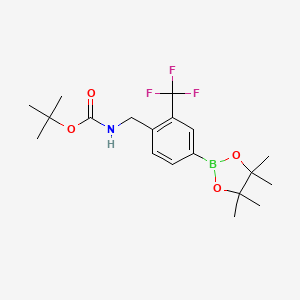
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate typically involves multiple steps. One common method involves the reaction of a benzyl alcohol derivative with tert-butyl chloroformate to form the benzylcarbamate intermediate. This intermediate is then reacted with a boronic acid derivative under specific conditions to introduce the dioxaborolane ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxaborolane ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biomolecules, making it useful in bioconjugation and drug delivery. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can affect its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzylcarbamates and dioxaborolane derivatives. Compared to these, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is unique due to the presence of both the trifluoromethyl group and the dioxaborolane ring, which confer distinct reactivity and stability properties. Other similar compounds might include:
- Benzylcarbamate derivatives without the dioxaborolane ring.
- Dioxaborolane compounds without the trifluoromethyl group.
These comparisons highlight the unique combination of functional groups in tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate, which contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C19H27BF3NO4 |
|---|---|
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-8-9-13(10-14(12)19(21,22)23)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25) |
Clé InChI |
IXYBMOSIINMKBX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)




![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







